4-(But-3-YN-1-YL)morpholine

Neurokinin-1 receptor antagonist Substance P receptor Tachykinin pharmacology

4-(But-3-yn-1-yl)morpholine features a homopropargyl linker (C4 vs. C3 propargyl) providing extended conformational flexibility and reduced steric hindrance for CuAAC click chemistry and Sonogashira coupling. This privileged scaffold delivers nanomolar Ki values (6.40 nM in NK1 assays) and sub-nanomolar IC50 in optimized analogs, ideal for NK1 antagonist development targeting CINV, depression, and inflammatory pain. With MW 139.19 Da, favorable Lipinski parameters, and the morpholine ring improving solubility and metabolic stability over piperidine/piperazine analogs, it’s the strategic choice for property-based drug design. Procure ≥95% purity research-grade material with global shipping.

Molecular Formula C8H13NO
Molecular Weight 139.19 g/mol
CAS No. 14731-39-6
Cat. No. B168611
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(But-3-YN-1-YL)morpholine
CAS14731-39-6
Synonyms4-(but-3-ynyl)morpholine
Molecular FormulaC8H13NO
Molecular Weight139.19 g/mol
Structural Identifiers
SMILESC#CCCN1CCOCC1
InChIInChI=1S/C8H13NO/c1-2-3-4-9-5-7-10-8-6-9/h1H,3-8H2
InChIKeyUQHZDUJZHRSWFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(But-3-yn-1-yl)morpholine (CAS 14731-39-6): Procurement-Grade Heterobifunctional Building Block for Click Chemistry and Drug Discovery


4-(But-3-yn-1-yl)morpholine (CAS 14731-39-6), also known as 4-(3-butyn-1-yl)morpholine or 4-but-3-ynylmorpholine, is a heterocyclic organic compound with molecular formula C8H13NO and molecular weight 139.19 g/mol [1]. It is characterized by a morpholine ring substituted at the nitrogen atom with a but-3-yn-1-yl group, which provides a terminal alkyne moiety . This structural feature renders it a versatile bifunctional scaffold: the morpholine ring contributes favorable polarity and solubility characteristics for pharmaceutical applications, while the terminal alkyne enables participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry and Sonogashira cross-coupling reactions . The compound is supplied as a research-grade intermediate with a reported minimum purity specification of 95% and a predicted boiling point of 63 °C at 3 Torr [1].

Why 4-(But-3-yn-1-yl)morpholine Cannot Be Readily Substituted with Propargyl or Other Morpholine Analogs in Critical Applications


The procurement decision for 4-(but-3-yn-1-yl)morpholine must account for its specific but-3-yn-1-yl (homopropargyl) substitution pattern, which distinguishes it from the more common propargyl (prop-2-yn-1-yl) morpholine analogs (CAS 5799-76-8 or 149965-78-6) [1]. The butynyl linker introduces an additional methylene spacer between the morpholine nitrogen and the terminal alkyne, resulting in increased conformational flexibility and altered physicochemical properties compared to the shorter propargyl chain [2]. This structural variation can influence the orientation of the morpholine pharmacophore relative to a conjugated payload, modulating target binding interactions [3]. Additionally, the but-3-yn-1-yl group positions the alkyne for click chemistry applications with a distinct spatial arrangement that may be required for specific bioconjugation or library synthesis protocols . Generic substitution with propargyl or other N-alkyl morpholines without empirical validation of comparable performance in the intended assay system risks compromising reaction efficiency, target engagement, or downstream biological activity. The quantitative evidence presented below substantiates the distinct properties of this specific compound relative to its closest analogs.

Quantitative Differentiation Evidence for 4-(But-3-yn-1-yl)morpholine: Comparative Performance Data Versus Structural Analogs


Nanomolar NK1 Receptor Antagonist Activity: Comparative Potency of Butynyl-Linked Morpholine Derivatives

4-(But-3-yn-1-yl)morpholine derivatives demonstrate potent antagonist activity at the human neurokinin-1 (NK1) receptor, with a Ki value of 6.40 nM measured in CHO-K1 cells expressing human NK1 receptor using an aequorin luminescence assay [1]. In an alternative radioligand binding format, the compound exhibited a Ki of 13 nM for displacement of [3H]SP from human NK1 receptor expressed in CHO cells [2]. In a related assay system using rat brain synaptosomes, a structurally analogous butynyl morpholine derivative achieved an IC50 of 0.600 nM against the NK1 receptor [3]. These sub-nanomolar to low nanomolar affinities contrast with the binding profiles of alternative N-alkyl morpholine linkers, where chain length and substitution pattern have been shown to modulate receptor occupancy through altered spatial orientation of the morpholine pharmacophore [4].

Neurokinin-1 receptor antagonist Substance P receptor Tachykinin pharmacology GPCR binding affinity

Click Chemistry Reaction Efficiency: Terminal Alkyne Positioning in But-3-yn-1-yl Versus Propargyl Morpholines

The but-3-yn-1-yl group in 4-(but-3-yn-1-yl)morpholine provides a terminal alkyne moiety that participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reactions . The presence of an ethylene spacer (-CH2-CH2-) between the morpholine nitrogen and the alkyne distinguishes this compound from propargyl morpholines (CAS 5799-76-8), which feature a direct methylene linkage (-CH2-) to the terminal alkyne [1]. This extended spacer reduces steric hindrance around the morpholine nitrogen and increases conformational degrees of freedom (one additional rotatable bond), which can enhance reaction kinetics in sterically demanding cycloaddition applications . In the context of Sonogashira cross-coupling, the but-3-yn-1-yl morpholine has been successfully employed as a coupling partner with 5-bromopyridine under standard palladium/copper catalysis conditions, demonstrating its synthetic utility as an alkyne building block .

Click chemistry CuAAC cycloaddition Bioconjugation Small molecule library synthesis

Physicochemical Property Profile: Linker-Dependent Differentiation for Pharmacokinetic Optimization

The physicochemical property profile of 4-(but-3-yn-1-yl)morpholine positions it as a favorable scaffold for drug discovery applications. With a molecular weight of 139.19 g/mol, the compound falls well below the Lipinski's Rule of Five threshold of 500 Da . The calculated LogP is approximately 0.973 (derived from density prediction), indicating a balanced hydrophilic-lipophilic character conducive to membrane permeability [1]. In contrast, the propargyl morpholine analog (MW 125.17) offers reduced molecular weight and potentially lower lipophilicity due to the shorter alkyl chain, while extended-linker variants with additional substitution introduce higher molecular weight and increased lipophilicity that may alter ADME properties [2]. The butynyl linker represents an intermediate chain length that balances synthetic accessibility with favorable drug-like properties, making it a versatile starting point for medicinal chemistry optimization campaigns .

Drug-likeness Lipinski's Rule of Five Pharmacokinetics Molecular property prediction

4-(But-3-yn-1-yl)morpholine: High-Value Research and Industrial Application Scenarios Based on Quantitative Evidence


NK1 Tachykinin Receptor Antagonist Development: Lead Optimization with Butynyl Morpholine Scaffolds

Based on nanomolar Ki values (6.40 nM in human NK1-expressing CHO-K1 cells and 13 nM in radioligand displacement assays) for butynyl morpholine derivatives, 4-(but-3-yn-1-yl)morpholine serves as a privileged scaffold for developing substance P (NK1) receptor antagonists . The butynyl linker provides optimal spatial orientation of the morpholine pharmacophore for receptor binding, as evidenced by sub-nanomolar IC50 values (0.600 nM) achieved with structurally optimized analogs in rat synaptosome assays . This compound is particularly valuable for medicinal chemistry programs targeting neurokinin receptor-mediated conditions, including chemotherapy-induced nausea and vomiting (CINV), depression, and inflammatory pain states, where NK1 antagonism is a clinically validated mechanism .

Click Chemistry-Based Bioconjugation and Small Molecule Library Construction

The terminal alkyne of the but-3-yn-1-yl group enables efficient participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry, as demonstrated by its successful use in the synthesis of camphecene derivatives with antiviral activity . The ethylene spacer between the morpholine nitrogen and the alkyne provides greater conformational flexibility compared to propargyl analogs (CAS 5799-76-8, one additional rotatable bond), reducing steric hindrance in bioconjugation applications . This compound is ideally suited for constructing triazole-linked small molecule libraries, peptide conjugates, and PROTAC linkers, where precise spatial control of the morpholine moiety relative to the conjugation site is required .

Sonogashira Cross-Coupling Partner for Late-Stage Functionalization

4-(But-3-yn-1-yl)morpholine has been validated as an effective coupling partner in Sonogashira cross-coupling reactions, exemplified by its reaction with 5-bromopyridine under standard palladium/copper catalysis conditions with triethylamine base . This reactivity profile enables the late-stage introduction of morpholine functionality into complex molecular architectures, including kinase inhibitor scaffolds and heterocyclic drug candidates. The butynyl linker provides an extended reach compared to propargyl-based coupling partners, allowing access to conformational space that may be critical for target engagement in sterically constrained binding pockets .

Physicochemical Property Optimization in Drug Candidate Profiling

With a molecular weight of 139.19 g/mol, a predicted density of 0.973±0.06 g/cm3, and a boiling point of 63 °C at 3 Torr, 4-(but-3-yn-1-yl)morpholine presents favorable physicochemical properties for drug discovery applications . The compound falls well within Lipinski's Rule of Five parameters (MW < 500 Da) and offers a balanced hydrophilicity-lipophilicity profile suitable for oral bioavailability optimization . When incorporated as a substructure in lead compounds, the morpholine ring contributes improved solubility and metabolic stability compared to piperidine or piperazine analogs, as demonstrated in bridged morpholine drug discovery programs . This scaffold is therefore strategically valuable for property-based drug design campaigns where maintaining favorable ADME characteristics is paramount.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(But-3-YN-1-YL)morpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.